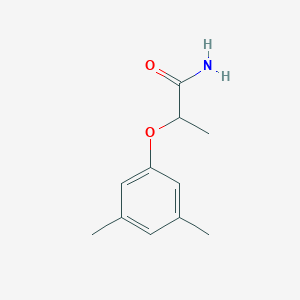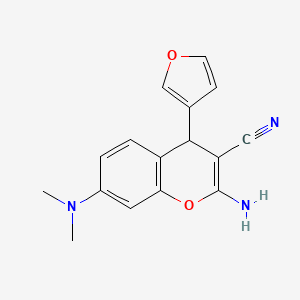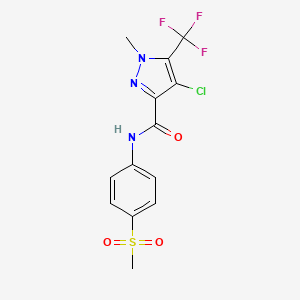![molecular formula C23H32N2O3 B6027879 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6027879.png)
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound with a unique structure that includes a piperazine ring, phenyl groups, and hydroxyethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation reactions using phenyl halides and aluminum chloride as a catalyst.
Attachment of Hydroxyethoxy Groups: The hydroxyethoxy groups can be attached through nucleophilic substitution reactions using ethylene oxide or ethylene glycol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and hydroxyethoxy groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ethylene oxide, ethylene glycol, phenyl halides
Major Products
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)
Reduction: Alcohols, amines
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]methanol
- 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]propane
- 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]butane
Uniqueness
The uniqueness of 2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[[3-(2-hydroxyethoxy)phenyl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c26-14-10-22-19-24(18-21-7-4-8-23(17-21)28-16-15-27)12-13-25(22)11-9-20-5-2-1-3-6-20/h1-8,17,22,26-27H,9-16,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUOPUZTLFSGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC(=CC=C2)OCCO)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Bis[4-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]ethane-1,2-dione](/img/structure/B6027844.png)
![2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B6027852.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(2-methylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6027862.png)
![ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
![2-(ETHYLSULFANYL)-8,8-DIMETHYL-5-(THIOPHEN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE](/img/structure/B6027872.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)
![3-(1,3-Benzodioxol-5-yl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B6027888.png)
![2-[(dimethylamino)methyl]-4-[1-(2-pyridin-3-ylethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6027895.png)
![6-[4-(diethylamino)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6027899.png)
![1-(2-Ethylpiperidin-1-yl)-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B6027912.png)
